molecular formula C14H17N3O3S B2869447 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2176069-82-0

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2869447
CAS No.: 2176069-82-0
M. Wt: 307.37
InChI Key: HGXKIUUZQQMHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds with structures related to "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone" have shown promise in antimicrobial and antifungal applications. For instance, derivatives of 1,3,4-thiadiazole demonstrated significant antitubercular and antifungal activities, highlighting their potential as therapeutic agents against infectious diseases (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, S. Alegaon, 2013). Another study synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains (L. Mallesha, K. Mohana, 2014).

Structural and Theoretical Studies

Detailed structural and theoretical analyses have been conducted on similar compounds, offering insights into their chemical behavior and potential applications. For example, research on the crystal structure, thermal properties, and theoretical calculations of certain piperidinyl methanone oxime derivatives provided valuable information regarding their stability and reactivity (C. S. Karthik et al., 2021). These studies are crucial for understanding the fundamental properties of such compounds and their potential utility in various scientific domains.

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to "this compound" have been a focus of research, aiming to explore their potential applications further. For instance, the synthesis of dimethyl sulfomycinamate, involving complex chemical reactions, showcases the intricate processes required to produce these compounds and study their properties (M. Bagley et al., 2003).

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-7-12(10(2)19-9)13(18)17-5-3-11(4-6-17)20-14-16-15-8-21-14/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKIUUZQQMHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.